![molecular formula C24H19N3O8 B1438366 Fmoc-D-2,4-dinitrophenylalanine CAS No. 1217733-50-0](/img/structure/B1438366.png)
Fmoc-D-2,4-dinitrophenylalanine
Overview
Description
Fmoc-D-2,4-dinitrophenylalanine is a chemical compound with the molecular formula C24H19N3O8 and a molecular weight of 477.43 . It is a yellowish powder and is used for research purposes .
Molecular Structure Analysis
The molecular structure of Fmoc-D-2,4-dinitrophenylalanine is represented by the formula C24H19N3O8 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
The Fmoc group is known to be rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct . The Fmoc group is also known to be base-labile .Physical And Chemical Properties Analysis
Fmoc-D-2,4-dinitrophenylalanine is a yellowish powder . It has a molecular weight of 477.43 and a melting point of 175-181°C . It should be stored at 0-8°C .Scientific Research Applications
Biomedical Applications: Tissue Engineering
Fmoc-D-2,4-Dinitrophe plays a significant role in the development of peptide-based hydrogels for tissue engineering . These hydrogels are biocompatible and can support cell adhesion, survival, and duplication, making them potential materials for creating scaffolds that mimic the natural extracellular matrix in tissues.
Drug Delivery Systems
The compound’s ability to form self-assembling hydrogels is also exploited in drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner, which is crucial for targeted therapy and reducing side effects .
Diagnostic Tools
In the realm of diagnostics, Fmoc-D-2,4-Dinitrophe-derived hydrogels can be used as biosensors . Their structural properties allow for the detection of various biological substances, which is essential for early diagnosis and monitoring of diseases .
Material Science: Nanotechnology
The self-assembling nature of Fmoc-D-2,4-Dinitrophe makes it a valuable component in nanotechnology . It can be used to create nanofibers and nanoparticles for various applications, including the development of new materials with unique properties .
Peptide Synthesis
Fmoc-D-2,4-Dinitrophe is widely used in solid-phase peptide synthesis . It serves as a protective group for amino acids during the synthesis process, ensuring the correct sequence and structure of the synthesized peptides .
Bioprinting
The compound’s properties are beneficial in bioprinting , where it can be used to create three-dimensional structures for biomedical research and regenerative medicine. Its ability to form stable hydrogels makes it suitable for scaffolding in the printing process .
Safety And Hazards
Future Directions
The Fmoc group, including Fmoc-D-2,4-dinitrophenylalanine, continues to be a subject of research. For instance, studies are being conducted to optimize the Fmoc-removal strategy to suppress the formation of diketopiperazine in solid-phase peptide synthesis . Additionally, Fmoc-modified amino acids and short peptides are being investigated as building blocks for the formulation of biocompatible hydrogels suitable for different biomedical applications .
properties
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSAAJIMRIRWEU-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-2,4-dinitrophenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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